molecular formula C11H9N3O B1517348 2-Anilinopyrimidine-5-carbaldehyde CAS No. 1080028-75-6

2-Anilinopyrimidine-5-carbaldehyde

Cat. No. B1517348
M. Wt: 199.21 g/mol
InChI Key: QNFHXIZSGIGYOU-UHFFFAOYSA-N
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Description

2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It has an average mass of 123.113 Da and a monoisotopic mass of 123.043259 Da .


Synthesis Analysis

A paper titled “Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives” describes the synthesis of 2-anilinopyrimidines . The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .


Molecular Structure Analysis

The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 33.4±0.3 cm³ and a polarizability of 13.3±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

2-Anilinopyrimidine-5-carbaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 372.7±34.0 °C at 760 mmHg, and a flash point of 179.2±25.7 °C . It also has a surface tension of 77.4±3.0 dyne/cm and a molar volume of 89.8±3.0 cm³ .

Scientific Research Applications

Photocatalytic Applications and Chemical Reactivity

One of the key areas where related compounds to 2-Anilinopyrimidine-5-carbaldehyde are applied is in the field of photocatalytic reactions. For example, titanium dioxide (TiO2) surfaces have been extensively studied for their photocatalytic properties, which include hydrogen production and pollutant degradation. This research is crucial for sustainable energy and environmental science. The photocatalytic chemistry on TiO2 surfaces highlights the mechanism of action of these reactions at the atomic and molecular levels, providing insight into how similar compounds might interact in photocatalytic processes (Guo et al., 2016).

Chemically Reactive Surfaces for Biomolecule Immobilization

Another significant application is the creation of chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma surface treatments or plasma polymerization can fabricate surfaces that contain reactive chemical groups, such as amine, carboxy, hydroxy, and aldehyde groups, which are essential for covalent immobilization of molecules or polymers. These technologies enable the development of bio-specific interfacial responses, crucial for medical implants and tissue engineering (Siow et al., 2006).

Cancer Research and Drug Development

In cancer research, compounds structurally related to 2-Anilinopyrimidine-5-carbaldehyde are part of the investigation into new treatments. For instance, fluoropyrimidines like 5-fluorouracil and capecitabine have been the mainstay in treating various malignancies. Research in this area focuses on understanding the pharmacogenetics behind drug efficacy and toxicity, aiming to personalize cancer treatment based on genetic profiles (Lam et al., 2016). Furthermore, studies on the cardiotoxic effects of fluoropyrimidine treatments emphasize the need for better understanding and managing these adverse reactions, highlighting the critical role of ongoing research in improving patient safety and treatment outcomes (More et al., 2021).

Safety And Hazards

The safety data sheet for 2-Anilinopyrimidine-5-carbaldehyde indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Anilinopyrimidine-5-carbaldehyde are not mentioned in the search results, research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives suggest potential avenues for further exploration .

properties

IUPAC Name

2-anilinopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHXIZSGIGYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268707
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinopyrimidine-5-carbaldehyde

CAS RN

1080028-75-6
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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